molecular formula C20H23N3O B3006568 N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide CAS No. 868978-07-8

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide

Cat. No. B3006568
CAS RN: 868978-07-8
M. Wt: 321.424
InChI Key: UWWNKYCSTRTYIS-UHFFFAOYSA-N
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Description

The compound N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide is a synthetic molecule that may be related to various classes of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs of imidazo[1,2-a]pyridine and phenylbutanamide are present in the literature, suggesting that the compound could be of interest in the fields of medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related compounds involves the formation of pyridine derivatives and the attachment of various substituents to the core structure. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines, which share a similar heterocyclic core to imidazo[1,2-a]pyridine, was performed to study the relationship between structural modifications and anti-inflammatory properties . Similarly, the synthesis of hexahydroimidazo[1,2-alpha]pyridine analogues involved modifications at different positions to evaluate insecticidal activities . These methods could potentially be adapted for the synthesis of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been determined using techniques such as single-crystal X-ray diffraction analysis. For example, the crystal structure of a related compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, was elucidated, revealing intermolecular hydrogen bonds that stabilize the crystal structure . This suggests that the molecular structure of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide could also exhibit interesting bonding patterns and crystal packing.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the presence of the imidazo[1,2-a]pyridine moiety and the phenylbutanamide group. The imidazo[1,2-a]pyridine core is known to participate in various chemical reactions, including substitutions and additions, due to the presence of reactive sites on the heterocycle . The phenylbutanamide portion of the molecule could be involved in reactions typical of amides, such as hydrolysis or nucleophilic acyl substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide would be influenced by its molecular structure. Compounds with similar structures have shown a range of biological activities and physical properties. For example, certain pyrazolo[1,5-a]pyrimidines exhibited anti-inflammatory properties without ulcerogenic activity , while neonicotinoid analogues demonstrated varying insecticidal activities based on their structural modifications . The crystal structure and intermolecular interactions, as seen in related compounds , would also affect the compound's solubility, melting point, and stability.

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

Compounds structurally related to N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide have been evaluated for their anti-inflammatory and analgesic properties. For instance, pyrimidobenzimidazole derivatives showed good anti-inflammatory (46%) and mild analgesic activity (50%) in evaluations carried out at specific dosages. These compounds were synthesized through reactions involving ketoisothiocyanates with mono and diamines, indicating their potential in therapeutic applications (Sondhi et al., 2002).

Anticancer Activity

A novel series of selenylated imidazo[1,2-a]pyridines were designed with promising activity against breast cancer cells. Compounds like 7-methyl-3-(naphthalene-1-ylselanyl)-2-phenylimidazo[1,2-a]pyridine and 3-((2-methoxyphenyl)selanyl)-7-methyl-2-phenylimidazo[1,2-a]pyridine exhibited high cytotoxicity against MCF-7 cells, showing potential as antiproliferative agents for breast cancer treatment. These findings highlight the versatility of imidazo[1,2-a]pyridine derivatives in targeting cancer cells (Almeida et al., 2018).

Antibacterial Properties

Research on heterocyclic compounds containing a sulfonamido moiety aimed at synthesizing new agents with antibacterial capabilities led to the creation of novel heterocyclic compounds showing high antibacterial activities. This demonstrates the potential of such compounds in addressing bacterial infections (Azab et al., 2013).

Enzyme Inhibition for HIV Treatment

Compounds structurally related to N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide have been investigated for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. Such studies reveal the capacity of these compounds to inhibit viral replication effectively, suggesting their utility in anti-AIDS regimens (De Martino et al., 2005).

Future Directions

The future directions in the research of “N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide” and related compounds could involve the development of more efficient and environmentally benign synthetic strategies . This could include the use of metal-free direct synthesis methods .

properties

IUPAC Name

N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-3-18(16-7-5-4-6-8-16)20(24)21-11-9-17-14-23-12-10-15(2)13-19(23)22-17/h4-8,10,12-14,18H,3,9,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWNKYCSTRTYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC2=CN3C=CC(=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide

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